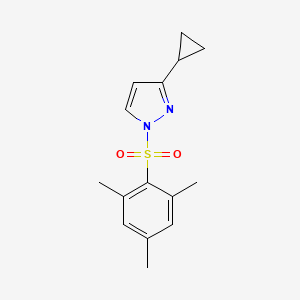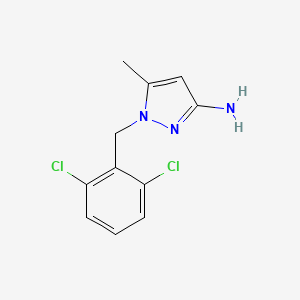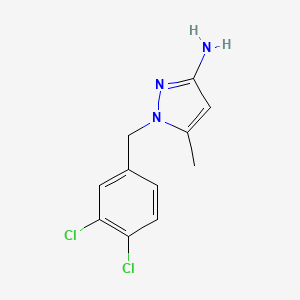
4-(Octyloxy)cinnamic acid
Übersicht
Beschreibung
“4-(Octyloxy)cinnamic acid” is a chemical compound with the molecular formula C17H24O3 . It has an average mass of 276.371 Da and a monoisotopic mass of 276.172546 Da . It is also known by other names such as “(2E)-3-[4-(Octyloxy)phenyl]acrylic acid” and “(2E)-3-[4-(Octyloxy)phenyl]acrylsäure” in German .
Synthesis Analysis
The synthesis of cinnamic acid derivatives, including “this compound”, often involves the Perkin condensation . This process involves the base-catalysed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product . Additionally, esterification of cinnamic acid with various alcohols has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) . These techniques can reveal details about the crystalline pattern, melting temperature, morphology, and vibration frequencies of the functional groups involved in the compound .
Chemical Reactions Analysis
Cinnamic acid derivatives, including “this compound”, can undergo various chemical reactions. For instance, cinnamic acid can be converted to p-coumaric acid through the action of the enzyme cinnamate 4-monooxygenase . Additionally, cinnamic acid can be brominated to form 2,3-dibromo-3-phenylpropanoic acid .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm³, a boiling point of 426.7±20.0 °C at 760 mmHg, and a flash point of 150.0±15.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . Its polar surface area is 47 Ų .
Wissenschaftliche Forschungsanwendungen
Cosmetics
4-(Octyloxy)cinnamic acid, a derivative of cinnamic acid, is significantly used in the cosmetics industry. Its primary function is as a UV protector, acting as a filter to protect the skin from harmful ultraviolet radiation. This application is crucial in sunscreen and other skin protection products. However, its use in cosmetics is regulated due to potential adverse effects such as allergic reactions. Some derivatives of cinnamic acid, including this compound, also exhibit other beneficial properties for cosmetic formulations, like skin lightening and anti-aging effects (Gunia-Krzyżak et al., 2018).
Antioxidant and Anticancer Properties
Research has identified cinnamic acid derivatives, including this compound, as compounds with potent antioxidant and anti-inflammatory properties. These properties are essential in the development of treatments for various diseases, including cancer. Some cinnamic acid derivatives exhibit cytotoxic properties, making them potential candidates for anticancer therapies. Their effectiveness in inhibiting the proliferation of various cancer cell lines has been the subject of ongoing research (Pontiki et al., 2014).
Food and Cosmetic Industries
In the food industry, cinnamic acid derivatives, including this compound, are used for their antioxidant and antimicrobial properties. These characteristics make them suitable as preservatives, enhancing the shelf life and safety of food products. Similarly, in the cosmetic industry, these compounds are used for their protective properties against UV radiation and their role in skin protection agents (Skalková & Csomorová, 2016).
Biological Research and Drug Development
Cinnamic acid and its derivatives, like this compound, are under investigation for their broad spectrum of pharmacological actions. These include antioxidant activity and potential therapeutic effects in treatments of diseases such as cancer, diabetes, and cardiovascular diseases. Their biological activity is also being studied in the context of plant growth and metabolism, providing insights into plant biology and potential agricultural applications (Sova, 2012).
Wirkmechanismus
Target of Action
Cinnamic acid and its derivatives have been reported to exhibit beneficial potential in the suppression of various diseases, including cancer . The compound interacts with multiple targets, including metabolic recombination and immune microenvironment regulation .
Mode of Action
Cinnamic acid derivatives have been reported to interact with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Cinnamic acid derivatives, including 4-(Octyloxy)cinnamic acid, are involved in the phenylpropanoid pathway. Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent hydroxylase, catalyzes the formation of 4-coumaric acid from trans-cinnamic acid . This reaction is a key step in the biosynthesis of phenylpropanoids, which play essential roles in plant structure construction, development, and defense .
Pharmacokinetics
Studies on cinnamic acid have shown that it undergoes β-oxidative and reductive metabolism on its acyl side chain . This metabolism occurs mainly in mitochondria and is highly dependent on ATP, CoA, and NAD+ . The presence of fatty acids and NADH can inhibit this β-oxidative metabolism .
Result of Action
Cinnamic acid and its derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . Some cinnamic acid derivatives have shown potent anti-TB activity, significant antibacterial activity, and potent anticancer activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, some studies have shown that trans-cinnamaldehyde, a cinnamic acid derivative, is unstable when exposed to air because the unsaturated aldehyde is easily oxidized to cinnamic acid, resulting in volatile loss . In vivo, trans-cinnamaldehyde can be catalyzed to cinnamic acid by an enzyme, which is an irreversible catalytic reaction .
Safety and Hazards
While specific safety data for “4-(Octyloxy)cinnamic acid” is not available, cinnamic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Future research could focus on the potential of “4-(Octyloxy)cinnamic acid” and other cinnamic acid derivatives in the treatment of various diseases. For instance, cinnamic acid derivatives have shown potential in the treatment of breast cancer . Additionally, the degradation pathway of cinnamic acid derivatives could be investigated to improve their use in flavonoid production .
Eigenschaften
IUPAC Name |
(E)-3-(4-octoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZUSZBMGHSEB-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258894 | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-58-4 | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)


![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)

![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)


![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
